(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications
Pyrroloquinoline Quinone (PQQ) Derivatives
Pyrroloquinoline quinone (PQQ) is a significant cofactor in enzymes such as methanol dehydrogenases and glucose dehydrogenases. Derivatives of PQQ have been synthesized to develop new alcohol oxidation catalysts and redox sensors. The modifications on PQQ aim to reduce the coordination sites for metal ions outside the protein environment, thereby enhancing its utility in sensor technology and catalysis (Janßen et al., 2022).
Methanol Dehydrogenase and Its Active Site
The active site of methanol dehydrogenase, an enzyme that contains PQQ as a prosthetic group, has been studied to understand its reaction mechanism. The enzyme catalyzes the oxidation of methanol to formaldehyde. Structural analyses reveal the configuration of PQQ and its interaction with the substrate and active site residues, providing insights into the enzymatic mechanism (Xia et al., 1999; Li et al., 2011).
Isoquinoline Derivatives and Their Applications
Isoquinoline derivatives have been synthesized and evaluated for various biological activities. For example, selective butyrylcholinesterase inhibitors based on isoquinoline structures have been developed, showing potential as therapeutic agents for diseases such as Alzheimer's. These compounds display both inhibitory activity against the target enzyme and anti-amyloid aggregation effects, demonstrating their therapeutic potential (Jiang et al., 2019).
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14-10-18(23-13-14)19(22)21-9-7-17(12-21)20-8-6-15-4-2-3-5-16(15)11-20/h2-5,10,13,17H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAOMGSHQYGNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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